Cas no 2558-28-3 (Benzeneacetonitrile,4-fluoro-a-(phenylmethylene)-)

2558-28-3 structure
Nome del prodotto:Benzeneacetonitrile,4-fluoro-a-(phenylmethylene)-
Benzeneacetonitrile,4-fluoro-a-(phenylmethylene)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetonitrile,4-fluoro-a-(phenylmethylene)-
- (Z)-2-(4-FLUOROPHENYL)-3-PHENYLACRYLONITRILE
- (Z)-2-(4-fluorophenyl)-3-phenylprop-2-enenitrile
- (2Z)-2-(4-Fluorophenyl)-3-phenylacrylonitrile
- 2-(4-Fluorophenyl)-3-phenylacrylonitrile
- A-(4-Fluorophenyl)cinnamonitrile
- PC4264
- 54648-47-4
- NSC-405092
- NSC 405092
- AKOS000352551
- E-alpha-(4-Fluorophenyl)cinnamonitrile, 97%
- 2-(4-fluorophenyl)-3-phenylprop-2-enenitrile
- (Z)-2-(4-fluorophenyl)-3-phenyl-prop-2-enenitrile
- E- alpha -(4-Fluorophenyl)cinnamonitrile
- NSC405092
- 2558-28-3
- MFCD08059541
- DB-289828
- AWMKCXLADSGTQN-GXDHUFHOSA-N
-
- Inchi: InChI=1S/C15H10FN/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h1-10H/b14-10+
- Chiave InChI: AWMKCXLADSGTQN-GXDHUFHOSA-N
- Sorrisi: N#C/C(/C1C=CC(F)=CC=1)=C\C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 223.08000
- Massa monoisotopica: 223.079727485g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 311
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Superficie polare topologica: 23.8Ų
- Conta Tautomer: niente
- XLogP3: 3.8
Proprietà sperimentali
- Colore/forma: solido
- Punto di fusione: 101-105 °C(lit.)
- PSA: 23.79000
- LogP: 3.88988
- Solubilità: Non determinato
Benzeneacetonitrile,4-fluoro-a-(phenylmethylene)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-234852-1 g |
E-α-(4-Fluorophenyl)cinnamonitrile, |
2558-28-3 | 1g |
¥271.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-234852-1g |
E-α-(4-Fluorophenyl)cinnamonitrile, |
2558-28-3 | 1g |
¥271.00 | 2023-09-05 |
Benzeneacetonitrile,4-fluoro-a-(phenylmethylene)- Letteratura correlata
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
2558-28-3 (Benzeneacetonitrile,4-fluoro-a-(phenylmethylene)-) Prodotti correlati
- 53101-02-3(Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate)
- 83710-62-7(Naphthalene,1-bromo-6-methoxy-)
- 886910-77-6(N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-5-nitrothiophene-2-carboxamide)
- 2168476-06-8((3-ethylpiperidin-3-yl)methanesulfonyl fluoride)
- 5502-88-5(1-methyl-4-isopropyl-1-cyclohexene)
- 1021226-44-7(N-[6-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-4-methylbenzamide)
- 2349423-80-7(tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate)
- 1020717-81-0(Pyrrolo[1,2-a]pyrazine, 6-(trifluoromethyl)-)
- 1805753-97-2(3-(3-Bromo-2-oxopropyl)-2-nitrotoluene)
- 946308-87-8(N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methylbenzamide)
Fornitori consigliati
江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
